molecular formula C5H6N2O2S B13104481 4-(Methylsulfonyl)pyrimidine

4-(Methylsulfonyl)pyrimidine

Cat. No.: B13104481
M. Wt: 158.18 g/mol
InChI Key: OMDQZXUHSGVBRM-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)pyrimidine is an organic compound characterized by a pyrimidine ring substituted with a methylsulfonyl group at the 4-position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method includes the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines under mild conditions . Another approach involves the cyclization of dimethyl malonate with thiourea, followed by methylation and chlorination reactions .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of readily available starting materials and efficient reaction conditions ensures high yields and purity of the final product. For instance, the chlorination of pyrimidine derivatives followed by sulfonylation is a widely adopted industrial process .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

4-methylsulfonylpyrimidine

InChI

InChI=1S/C5H6N2O2S/c1-10(8,9)5-2-3-6-4-7-5/h2-4H,1H3

InChI Key

OMDQZXUHSGVBRM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=NC=C1

Origin of Product

United States

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